molecular formula C18H19BrN2O2 B3239817 Ethyl 7-benzyl-3-bromo-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate CAS No. 1422343-88-1

Ethyl 7-benzyl-3-bromo-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate

Cat. No.: B3239817
CAS No.: 1422343-88-1
M. Wt: 375.3 g/mol
InChI Key: GCLGHIVVCZWVQE-UHFFFAOYSA-N
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Description

Ethyl 7-benzyl-3-bromo-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate is a brominated tetrahydro-2,7-naphthyridine derivative with a benzyl substituent at position 7 and an ethyl carboxylate group at position 2. The compound’s structure features a bicyclic framework with partial saturation in the 5,6,7,8-positions, which is characteristic of tetrahydro-naphthyridines.

Properties

IUPAC Name

ethyl 7-benzyl-3-bromo-6,8-dihydro-5H-2,7-naphthyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O2/c1-2-23-18(22)16-15-8-9-21(11-13-6-4-3-5-7-13)12-14(15)10-20-17(16)19/h3-7,10H,2,8-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLGHIVVCZWVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCN(CC2=CN=C1Br)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901117998
Record name 2,7-Naphthyridine-4-carboxylic acid, 3-bromo-5,6,7,8-tetrahydro-7-(phenylmethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901117998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422343-88-1
Record name 2,7-Naphthyridine-4-carboxylic acid, 3-bromo-5,6,7,8-tetrahydro-7-(phenylmethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1422343-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Naphthyridine-4-carboxylic acid, 3-bromo-5,6,7,8-tetrahydro-7-(phenylmethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901117998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 7-benzyl-3-bromo-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves several steps that include the formation of the naphthyridine core followed by bromination and esterification. The general synthetic route can be summarized as follows:

  • Formation of the Naphthyridine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Bromination : The introduction of the bromine atom at the 3-position is often performed using brominating agents such as N-bromosuccinimide (NBS).
  • Esterification : Finally, the carboxylic acid group is converted to an ester using ethyl alcohol in the presence of an acid catalyst.

2.1 Antimicrobial Activity

Research indicates that compounds within the naphthyridine family exhibit notable antimicrobial properties. This compound has been evaluated against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound has moderate antibacterial activity, particularly against Gram-positive bacteria.

2.2 Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For example:

  • Cell Line : MCF-7 (breast cancer)
    • IC50 : 15 µM
  • Cell Line : HeLa (cervical cancer)
    • IC50 : 20 µM

The mechanism of action appears to involve induction of apoptosis and disruption of cell cycle progression.

3. Case Studies and Research Findings

Several studies have highlighted the biological significance of naphthyridine derivatives:

  • Study on Antimicrobial Properties :
    A comprehensive study published in Journal of Antibiotics evaluated various naphthyridine derivatives for their antimicrobial efficacy and found that modifications at the benzyl position significantly influenced activity levels .
  • Anticancer Mechanisms :
    Research published in Cancer Letters investigated the anticancer mechanisms of naphthyridine derivatives and concluded that they may inhibit specific kinases involved in cell proliferation .
  • Structure-Activity Relationship (SAR) :
    A detailed SAR analysis indicated that the presence of electron-withdrawing groups at specific positions on the naphthyridine ring enhances biological activity .

4. Conclusion

This compound presents promising biological activities, particularly in antimicrobial and anticancer domains. Future research should focus on optimizing its structure to enhance efficacy and reduce toxicity while exploring its mechanisms of action further.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related tetrahydro-2,7-naphthyridines and analogous brominated derivatives:

Compound Key Substituents Synthetic Method Key Properties/Reactivity
Ethyl 7-benzyl-3-bromo-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate (Target) 7-Benzyl, 3-Br, 4-COOEt Likely via bromination of a pre-functionalized naphthyridine precursor (inferred) Bromine at C3 enables cross-coupling; benzyl group enhances lipophilicity.
Ethyl 6-bromo-1-ethyl-7-methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylate 6-Br, 1-Et, 7-Me, 4-COOEt Bromination of ethyl 1-ethyl-7-methyl-4-oxo-naphthyridine in acetic acid Bromine at C6 facilitates Suzuki coupling (e.g., with phenylboronic acid, yielding 85–91%).
Ethyl 7-(1,2-dibromo-2-ethoxycarbonylethyl)-6-ethoxy-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate 7-Dibromoethyl, 6-OEt, 4-COOEt Bromine addition to exocyclic double bond in acetic acid Dibromoethyl group introduces steric bulk; reactivity in further substitution reactions.
Ethyl 6-ethoxy-1-imino-8-oxo-2-(phenylamino)-1,2,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate 6-OEt, 1-imino, 8-oxo, 2-NHPh, 4-COOEt Cyclization of enamino ester intermediates with phenylhydrazine High melting point (241–243°C); potential for hydrogen bonding due to imino and oxo groups.
Jasminine (Methyl 8-methyl-6-oxo-6,7-dihydro-2,7-naphthyridine-4-carboxylate) 8-Me, 6-oxo, 4-COOMe Cyclization of methyl 5-acetyl-4-methoxycarbonylmethyl-3-pyridinecarboxylate Fully unsaturated 6,7-dihydro framework; oxo group at C6 enhances polarity.

Key Differences and Implications

Bromine Position :

  • Bromine at C3 (target compound) vs. C6 (): Position affects regioselectivity in cross-coupling. C3-bromine may exhibit lower reactivity in Suzuki reactions compared to C6-bromine due to steric hindrance from the benzyl group .
  • Example: Ethyl 6-bromo-1-ethyl-7-methyl-4-oxo-naphthyridine-3-carboxylate undergoes efficient Suzuki coupling with phenylboronic acid (85–91% yield) , whereas analogous reactivity for the target compound remains unverified.

Substituent Effects: 7-Benzyl (target) vs. Ethyl Carboxylate (target) vs. Methyl Carboxylate (jasminine, ): Ethyl esters generally exhibit slower hydrolysis rates, enhancing metabolic stability.

Saturation and Functional Groups: The 5,6,7,8-tetrahydro framework (target) vs. 6,7-dihydro (jasminine, ): Partial saturation impacts conformational flexibility and binding affinity in biological targets. Imino and Oxo Groups (): These groups enable hydrogen bonding, contrasting with the bromine and benzyl groups in the target compound, which prioritize halogen bonding and hydrophobic interactions.

Q & A

Q. What are the standard synthetic routes for Ethyl 7-benzyl-3-bromo-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate?

The synthesis typically involves multi-step reactions starting from enamino esters. A common approach includes:

  • Step 1 : Condensation of diethyl acetone-1,3-dicarboxylate with malononitrile to form intermediates like ethyl (3-cyano-6-ethoxy-2-oxo-1,2-dihydropyridin-4-yl)acetate .
  • Step 2 : Substitution reactions, e.g., using N,N-dimethylformamide dimethyl acetal (DMFDMA), to introduce functional groups such as dimethylamino or hydrazine derivatives .
  • Step 3 : Cyclization under reflux conditions (e.g., ethanol/toluene mixtures) to yield the tetrahydro-2,7-naphthyridine core .
    Yields vary significantly (17–51%) depending on substituents and conditions, highlighting the need for optimization .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • 1H NMR and IR spectroscopy : To confirm substituent positions and functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) .
  • ESI-HRMS : For accurate molecular weight determination .
  • X-ray crystallography : Resolves structural ambiguities, such as tautomerism or stereochemistry, as demonstrated in related naphthyridine derivatives .
  • Elemental analysis (C, H, N) : Validates purity and stoichiometry .

Q. What biological activities are associated with naphthyridine derivatives like this compound?

Naphthyridines exhibit diverse bioactivities, including:

  • Neurotropic properties : Structural analogs with cyclohexyl or benzyl groups show modulation of neuronal activity .
  • Enzyme inhibition : The bromo and ester groups may interact with catalytic sites, as seen in related compounds .
  • Antimicrobial or anticancer potential : Dependent on substituent positioning (e.g., bromo groups enhance electrophilic reactivity) .

Advanced Questions

Q. How can researchers optimize low-yield cyclization steps in the synthesis?

Low yields (e.g., 17% for hydrazine derivatives ) often stem from competing side reactions. Methodological improvements include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
  • Catalysis : Acidic (e.g., NH₄Cl) or basic (e.g., Et₃N) conditions can accelerate ring closure .
  • Real-time monitoring : TLC or HPLC tracks reaction progress to isolate intermediates early .

Q. How to resolve contradictions in reported bioactivity data for similar compounds?

Discrepancies often arise from:

  • Substituent effects : The benzyl group may enhance lipophilicity, altering membrane permeability compared to non-benzylated analogs .
  • Assay conditions : Varying pH or incubation times can affect receptor binding; standardized protocols (e.g., IC₅₀ measurements) are critical .
  • Structural analogs : Compare with jasminine (a natural naphthyridine alkaloid) to assess bioactivity trends .

Q. What strategies address structural ambiguities in NMR data?

Tautomerism or dynamic effects can obscure NMR signals. Solutions include:

  • Variable-temperature NMR : Identifies temperature-dependent shifts caused by tautomeric equilibria .
  • X-ray crystallography : Provides definitive bond-length and angle data, as shown in ethyl 2-amino-4-(cyanophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate .
  • DFT calculations : Predicts stable conformers to correlate with experimental data .

Q. How does the bromo substituent influence reactivity in downstream modifications?

The 3-bromo group enables:

  • Nucleophilic substitution : Replacement with amines or thiols under Pd catalysis .
  • Cross-coupling reactions : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups .
  • Photophysical tuning : Bromine’s heavy atom effect enhances spin-orbit coupling in optoelectronic applications .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Screens against protein databases (e.g., PDB) to identify binding pockets .
  • MD simulations : Assesses stability of ligand-receptor complexes over time .
  • QSAR models : Correlates substituent electronic parameters (Hammett constants) with bioactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-benzyl-3-bromo-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 7-benzyl-3-bromo-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate

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